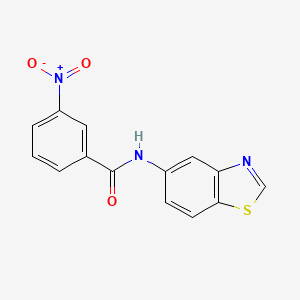

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide

Description

The study of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is predicated on the extensive and promising research into its constituent chemical moieties. The benzothiazole (B30560) core and the substituted benzamide (B126) group are both recognized for their significant roles in medicinal science and drug discovery.

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in medicinal chemistry. jchemrev.comjchemrev.com This bicyclic system is a common structural feature in a multitude of pharmaceutical agents and naturally occurring bioactive molecules. jchemrev.com The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a high degree of structural diversity. This chemical tractability has enabled the development of a vast library of derivatives.

The benzothiazole scaffold is associated with a broad spectrum of pharmacological activities. Research has demonstrated that compounds containing this moiety exhibit significant biological effects, which has sustained interest in this class of compounds. jchemrev.comjchemrev.com The diverse biological profile of benzothiazole derivatives is a cornerstone of their importance in medicinal science.

Table 1: Reported Pharmacological Activities of Benzothiazole Derivatives

| Biological Activity |

|---|

| Anticancer |

| Antimicrobial |

| Antifungal |

| Anti-inflammatory |

| Anticonvulsant |

| Antiviral |

| Antitubercular |

This table is a compilation of activities reported for various benzothiazole derivatives in the scientific literature.

Substituted benzamides represent another critical class of compounds in the realm of drug discovery. The benzamide structure, characterized by a benzene ring attached to an amide functional group, serves as a versatile template for the design of therapeutic agents. The amide bond is a fundamental component in many biological molecules and plays a crucial role in molecular recognition. jchemrev.comjchemrev.com

The pharmacological significance of substituted benzamides is well-documented, with numerous approved drugs and clinical candidates featuring this structural motif. The nature and position of substituents on the benzene ring and the amide nitrogen can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This has made the exploration of novel substituted benzamides a fruitful area of research for identifying new therapeutic leads.

The investigation into this compound and its analogues is driven by a logical drug design strategy known as molecular hybridization. This approach involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with the potential for enhanced or novel biological activity.

In the case of this compound, the benzothiazole moiety, with its proven broad-spectrum bioactivity, is coupled with a 3-nitrobenzamide (B147352) group. The nitro (-NO2) group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. mdpi.com The incorporation of a nitro group is a known strategy in medicinal chemistry to modulate the biological activity of a compound. mdpi.com

The synthesis of positional isomers, such as N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, has been reported in the literature, indicating a scientific interest in the electronic and structural consequences of combining these two moieties. mdpi.com The synthesis of such compounds is typically achieved through the reaction of an aminobenzothiazole with a corresponding nitrobenzoyl chloride. mdpi.com

Table 2: Synthesis of N-(benzo[d]thiazol-2-yl)-nitrobenzamide Isomers

| Reactants | Product |

|---|---|

| 2-aminobenzothiazole (B30445) and o-nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide |

| 2-aminobenzothiazole and m-nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide |

Data sourced from a study on the synthesis and structural properties of these specific isomers. mdpi.com

While specific biological data for this compound is not widely published, the investigation of this and related compounds is a scientifically sound approach to exploring new chemical space in the ongoing search for novel and effective therapeutic agents. The combination of two well-regarded pharmacophores, along with the deliberate placement of a functionality-modifying nitro group, provides a strong impetus for its synthesis and biological evaluation.

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDYUMOXAOWFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1,3 Benzothiazol 5 Yl 3 Nitrobenzamide and Its Analogues

Historical Context of Benzothiazole (B30560) Synthesis

The benzothiazole ring system, a fusion of benzene (B151609) and a thiazole (B1198619) ring, has been a subject of chemical synthesis for over a century. indexcopernicus.com Early methods laid the groundwork for what would become a cornerstone of heterocyclic chemistry. One of the pioneering syntheses was reported by A.W. Hofmann, who first prepared a benzothiazole derivative from the reaction of carbon disulfide with thiocarbanilide.

Another classical and widely recognized method is the Jacobson cyclization. This reaction involves the intramolecular cyclization of thiobenzanilides, typically using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution, to form 2-substituted benzothiazoles. researchgate.net These early methods were crucial in establishing the fundamental reactivity patterns of the precursors needed to form the bicyclic benzothiazole core.

Additionally, the reaction of anilines with an alkali thiocyanate (B1210189) in the presence of bromine became a foundational technique for producing 2-aminobenzothiazoles. indexcopernicus.com This approach, often referred to as the Hugerschoff reaction, involves the in situ formation of a thiourea (B124793) derivative from the aniline (B41778), which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole (B30445) scaffold. These historical methods, while sometimes limited by harsh conditions or the generation of regioisomeric mixtures, established the key bond-forming strategies that are still refined and utilized today. researchgate.net

Contemporary Methods for Constructing N-(1,3-benzothiazol-5-yl)benzamide Scaffolds

The synthesis of the target compound, N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide, is logically approached via a two-stage process: first, the formation of the key intermediate, 5-aminobenzothiazole, followed by the attachment of the 3-nitrobenzamide (B147352) side chain through an amidation reaction.

Cyclization Reactions for Benzothiazole Nucleus Formation

Modern synthetic chemistry offers several robust methods for constructing the benzothiazole nucleus, particularly for accessing the requisite 5-amino substituted pattern. The most prevalent contemporary strategy involves the oxidative cyclization of appropriately substituted anilines.

To generate a 5-substituted benzothiazole, the synthesis typically begins with a para-substituted aniline. For instance, the cyclization of methyl 4-aminobenzoate (B8803810) derivatives using potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid is a well-documented route to produce 5-substituted 2-aminobenzothiazoles. nih.govacs.org This reaction proceeds by first forming a thiourea intermediate, which is then oxidized by bromine to trigger an electrophilic cyclization onto the benzene ring, followed by aromatization. The synthesis of the specific intermediate for the title compound would require a starting material like 4-aminothiophenol (B129426) or a related p-phenylenediamine (B122844) derivative that can be converted into the 5-aminobenzothiazole core.

Recent advancements have focused on improving yields and accommodating a wider range of functional groups. One such approach involves the cyclization of 4-substituted 3-fluoroanilines. These precursors are first reacted with isothiocyanates to form thioureas, which subsequently undergo intramolecular cyclization to yield 5-fluoro-2-(N-substituted)aminobenzothiazoles. researchgate.net While this introduces a fluorine at the 5-position, it demonstrates the principle of using substituted anilines to control the substitution pattern of the final benzothiazole product.

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Substituted 4-aminobenzoates | KSCN, Br₂, Acetic Acid | 5-Substituted-2-aminobenzothiazoles | nih.gov |

| Methyl 4-amino-2-hydroxybenzoate | KSCN, Br₂, Acetic Acid | 5-Hydroxy-2-aminobenzothiazole-6-carboxylate | acs.org |

| 4-Substituted 3-fluoroanilines | Isothiocyanate, then Br₂ | 5-Fluoro-2-(N-substituted)aminobenzothiazoles | researchgate.net |

| Thiadiazolium salts | Base (e.g., Triethylamine), DMSO | 2-Amidinobenzothiazoles | tandfonline.com |

Amidation Strategies for Nitrobenzamide Moiety Attachment

Once the 5-aminobenzothiazole intermediate is secured, the final step is the formation of the amide bond to attach the 3-nitrobenzamide moiety. This is a standard transformation in organic synthesis, with several reliable methods available.

The most direct and common approach is the acylation of the amine with an activated carboxylic acid derivative, typically an acyl chloride. nih.gov In this case, 5-aminobenzothiazole would be reacted with 3-nitrobenzoyl chloride. researchgate.net The reaction is generally carried out in an inert solvent, such as acetone (B3395972) or dichloromethane, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.netekb.eg The 3-nitrobenzoyl chloride itself is readily prepared from 3-nitrobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Alternative amidation strategies involve the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC or EDCI), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), facilitate the formation of the amide bond under milder conditions than the acyl chloride method. researchgate.net This approach is particularly useful if the starting materials are sensitive to the harsher conditions of acyl chloride formation or reaction. The general process involves mixing the 5-aminobenzothiazole, 3-nitrobenzoic acid, the coupling agent, and a base in a suitable solvent like dimethylformamide (DMF).

Derivatization and Functionalization Strategies for Structural Modifications

To explore the structure-activity relationships of this compound, analogues can be synthesized by modifying either the benzothiazole core or the nitrobenzamide side chain.

Modification at the Benzothiazole Moiety (e.g., C-2, C-5, C-6, C-7 substitutions)

The benzothiazole scaffold offers multiple sites for structural modification.

C-2 Position: If the synthesis starts with the formation of a 2-aminobenzothiazole nucleus, the exocyclic amino group serves as a versatile handle for derivatization. It can be alkylated or acylated with various reagents to introduce different functionalities. nih.gov Furthermore, this amino group can be a building block for the construction of fused heterocyclic systems. nih.gov

C-5 Position: As discussed in the synthetic methods for the core, the substituent at the C-5 position is determined by the choice of the starting para-substituted aniline. nih.gov Using precursors like 4-amino-3-fluorophenol (B140874) or 4-amino-3-chlorophenol (B108459) would lead to 5-fluoro or 5-chloro analogues, respectively.

C-6 and C-7 Positions: Accessing substitutions at the C-6 and C-7 positions requires starting with differently substituted anilines. For example, using a 3,4-disubstituted aniline as the precursor in a Hugerschoff-type reaction can lead to 6,7-disubstituted 2-aminobenzothiazoles. researchgate.net The Jacobsen cyclization of certain substituted thiobenzanilides has also been reported to yield mixtures of 5- and 7-substituted products, providing a potential, albeit less regioselective, route to C-7 functionalization. researchgate.net

Modification at the Nitrobenzamide Moiety (e.g., nitro group position, phenyl ring substitutions)

The nitrobenzamide portion of the molecule can also be systematically varied to produce a range of analogues.

Nitro Group Position: The position of the electron-withdrawing nitro group can be easily altered by selecting the appropriate starting material for the amidation step. Using 2-nitrobenzoyl chloride or 4-nitrobenzoyl chloride instead of 3-nitrobenzoyl chloride would yield the corresponding ortho- and para-isomers of the final compound. researchgate.net

Phenyl Ring Substitutions: Other functional groups can be introduced onto the phenyl ring of the benzamide (B126) moiety. This is achieved by using a substituted benzoic acid as the starting material. For example, synthesizing and using 4-chloro-3-nitrobenzoyl chloride or 4-methyl-3-nitrobenzoyl chloride in the amidation reaction would result in analogues with additional substituents on the benzamide ring. nih.gov This allows for fine-tuning of the electronic and steric properties of this part of the molecule.

| Modification Site | Strategy | Example Precursor/Reagent | Resulting Moiety |

|---|---|---|---|

| Benzothiazole C-2 | Acylation of 2-amino group | Acetyl Chloride | 2-Acetamido-benzothiazole |

| Benzothiazole C-5 | Cyclization of substituted aniline | Methyl 4-amino-2-fluorobenzoate | 5-Fluoro-benzothiazole |

| Benzothiazole C-6 | Cyclization of p-substituted aniline | p-Toluidine | 6-Methyl-benzothiazole |

| Benzamide Moiety | Use of isomeric acyl chloride | 4-Nitrobenzoyl chloride | 4-Nitrobenzamide |

| Benzamide Moiety | Use of substituted acyl chloride | 4-Chloro-3-nitrobenzoyl chloride | 4-Chloro-3-nitrobenzamide |

Exploration of Bridging Linkers

Properties of the Amide Linker:

Hydrogen Bonding : The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These sites are critical for mediating intermolecular interactions, which dictate the crystal packing in the solid state and potential interactions with biological macromolecules. mdpi.com

Electronic Communication : The delocalized π-system of the amide bond can facilitate electronic communication between the electron-rich benzothiazole ring and the electron-deficient 3-nitrophenyl ring.

While the direct synthesis of this compound with alternative linkers is not documented in the literature, a conceptual exploration involves modifying this amide bridge to modulate the molecule's properties. Such modifications could include:

Thioamide Analogues : Replacing the carbonyl oxygen with sulfur to form a thioamide linker (-CS-NH-). This would alter the bond lengths, angles, and hydrogen bonding capabilities.

Reversed Amide Linker : Synthesizing the isomer, 3-nitro-N-(1,3-benzothiazol-5-yl)carboxamide, to reverse the orientation of the donor and acceptor groups.

Insertion of Spacers : Introducing flexible (e.g., alkyl chain) or rigid (e.g., alkyne) spacers between one of the aromatic rings and the amide group to increase the distance and rotational freedom between the two ends of the molecule.

These hypothetical modifications represent potential avenues for creating structural analogues with fine-tuned steric and electronic properties, though the simple amide bond remains the most direct and synthetically accessible linker for this class of compounds.

Analytical and Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of modern analytical and spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and spatial arrangement. The data presented here are based on findings from closely related isomers, particularly N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide, which serves as an excellent proxy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies confirm the presence of the amide linker and the nitro group. For the analogous compound N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide, the following characteristic absorption bands were observed: mdpi.com

N-H Stretching : A sharp peak typically appears in the region of 3120-3200 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretching : A strong absorption band around 1670-1690 cm⁻¹ is indicative of the amide carbonyl group. mdpi.com

C=N Stretching : The benzothiazole C=N bond shows a characteristic peak near 1600 cm⁻¹. mdpi.com

Aromatic C=C Stretching : Multiple bands in the 1400-1550 cm⁻¹ region correspond to the vibrations of the aromatic rings. mdpi.com

NO₂ Stretching : Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide exhibits a strong, broad absorption band with a maximum (λmax) at 303 nm. mdpi.com This absorption is attributed to a combination of π→π* and n→π* electronic transitions within the conjugated system formed by the benzothiazole and nitrobenzamide moieties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the precise connectivity of atoms.

¹H NMR : The proton NMR spectrum would show a distinct set of signals. A singlet in the downfield region (δ 9-11 ppm) would correspond to the amide (N-H) proton. The aromatic region (δ 7.5-9.0 ppm) would display a complex pattern of doublets and triplets corresponding to the protons on both the benzothiazole and the 3-nitrophenyl rings, with coupling constants providing information on their relative positions.

¹³C NMR : The carbon NMR spectrum would confirm the presence of all carbon atoms. A signal around δ 165 ppm would be characteristic of the amide carbonyl carbon. A series of signals in the aromatic region (δ 110-155 ppm) would correspond to the carbons of the two ring systems.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₄H₉N₃O₃S (calculated exact mass: 299.0365).

Single-Crystal X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction is the definitive method for structural elucidation. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. Studies on the isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide have shown how the position of the nitro group influences crystal packing, which is stabilized by a network of intermolecular N-H···N and C-H···O hydrogen bonds. mdpi.com

Table 2: Summary of Expected Analytical and Spectroscopic Data

| Technique | Feature | Expected Observation | Reference |

| IR Spectroscopy | Amide N-H stretch | ~3124 cm⁻¹ | mdpi.com |

| Amide C=O stretch | ~1674 cm⁻¹ | mdpi.com | |

| Nitro NO₂ stretch | ~1524 cm⁻¹ | mdpi.com | |

| UV-Vis | λmax | ~303 nm | mdpi.com |

| ¹H NMR | Amide Proton (N-H) | δ 9.0 - 11.0 ppm | |

| Aromatic Protons | δ 7.5 - 9.0 ppm | ||

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm | |

| HRMS | [M+H]⁺ | m/z 300.0437 for C₁₄H₁₀N₃O₃S⁺ | |

| X-ray Diffraction | Conformation | Planar amide linker, intermolecular H-bonds | mdpi.com |

Computational Chemistry and in Silico Investigations of N 1,3 Benzothiazol 5 Yl 3 Nitrobenzamide

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed for identifying potential biological targets and estimating the binding affinity of a ligand. For N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide, docking studies would be crucial in screening various protein targets to identify those with the highest binding affinity, suggesting potential therapeutic applications.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on analogous structures. For instance, docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase (PDB ID: 2eg7) have been performed to identify potential lead compounds for novel antibiotics. semanticscholar.org Similarly, various benzothiazole (B30560) derivatives have been docked against targets like CYP450 3A4 and Escherichia coli dihydroorotase to evaluate their antimicrobial potential. researchgate.netresearchgate.net

A hypothetical molecular docking study for this compound would involve preparing the 3D structure of the ligand and docking it into the active sites of a panel of selected protein targets. The results are typically ranked by a scoring function, which estimates the binding energy (ΔG). Lower binding energy values indicate a more stable ligand-protein complex. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site are then analyzed to understand the basis of the binding.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Protein Target (PDB ID) | Putative Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydroorotase (2eg7) | Antibacterial | -8.5 | ASN44, LEU222, ARG136 |

| α-Glucosidase (3A4A) | Antidiabetic | -9.2 | ASP215, GLU277, ARG442 |

| SARS-CoV-2 Mpro (6LU7) | Antiviral | -7.8 | CYS145, HIS41, GLU166 |

| Carbonic Anhydrase II (2VVA) | Diuretic/Antiglaucoma | -7.5 | HIS94, HIS96, THR199 |

Note: The data in this table is illustrative and based on typical results for similar compounds, not on experimentally verified results for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic assessment of the stability of the binding pose identified by docking and reveals important conformational changes in both the ligand and the protein.

MD simulations on complexes of related nitrobenzamide derivatives, such as certain 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase, have been used to validate docking results. nih.govresearchgate.net These simulations typically run for tens to hundreds of nanoseconds and analyze metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

For this compound, an MD simulation would be initiated with the best-docked pose in a simulated physiological environment (water, ions, physiological temperature, and pressure).

RMSD analysis would track the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. bu.edu.eg

RMSF analysis would identify the flexibility of different regions of the protein. Residues in the binding pocket that interact with the ligand are expected to show lower fluctuations, indicating a stable interaction. bu.edu.eg

These simulations provide a deeper understanding of the binding stability and can reveal transient interactions not captured by static docking models.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of a molecule. These methods provide detailed information about molecular orbitals, electrostatic potential, and vibrational frequencies.

Studies on positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide have utilized DFT calculations (specifically with the B3LYP/6-31G(d,p) basis set) to optimize molecular geometry and analyze electronic properties. mdpi.com For this compound, similar calculations would yield valuable data.

Geometric Optimization: DFT would be used to determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution on the molecule's surface. Electronegative regions (typically colored red or yellow) are susceptible to electrophilic attack, while electropositive regions (blue) are prone to nucleophilic attack. This information is vital for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Representative Quantum Chemical Properties for a Nitrobenzamide-Benzothiazole Isomer (from DFT Calculations)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |

| Dipole Moment | 5.2 Debye | Molecular polarity |

Source: Adapted from methodologies described for N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide. mdpi.com Note that these values are for a related isomer and serve as an example.

In Silico Prediction of Pharmacological Interactions and Target Specificity

In silico tools play a significant role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate, as well as its potential pharmacological interactions and target specificity. These predictions help in the early-stage filtering of compounds that are likely to fail in later stages of drug development.

For this compound, various computational models and servers (e.g., SwissADME) could be used to predict its drug-likeness based on rules like Lipinski's Rule of Five. uomustansiriyah.edu.iq These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Molecular Mechanisms of Action of N 1,3 Benzothiazol 5 Yl 3 Nitrobenzamide and Analogues

Elucidation of Specific Cellular and Molecular Targets

The precise molecular mechanisms of action for N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide are not extensively documented in publicly available research. However, by examining studies on analogous compounds containing benzothiazole (B30560) and nitrobenzamide moieties, we can infer potential cellular and molecular targets.

Receptor Agonism or Antagonism (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Opioid Receptors)

Enzyme Inhibition Profiles (e.g., Cholinesterases, α-Glucosidase, α-Amylase, Protoporphyrinogen Oxidase)

While direct inhibitory data for this compound is not available, numerous studies have demonstrated the enzyme-inhibiting capabilities of benzothiazole and nitrobenzamide derivatives.

Cholinesterases:

Various benzothiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). For example, a series of benzothiazolone derivatives showed inhibitory activity against both enzymes, with some compounds exhibiting a preference for BChE. mdpi.comfrontiersin.org Similarly, certain benzothiazole-based piperazine-dithiocarbamate derivatives have been identified as anticholinesterase agents. researchgate.netmdpi.com Nitrobenzoate derivatives have also been explored as a novel scaffold for cholinesterase inhibitors, with some compounds showing selective inhibition of AChE. mdpi.com

| Compound Class | Enzyme | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| Benzothiazolone derivative M13 | BChE | IC50 = 1.21 μM | mdpi.com |

| Benzothiazolone derivative M2 | BChE | IC50 = 1.38 μM | mdpi.com |

| Nitrobenzoate derivative 2f | AChE | Mixed-mode inhibition | mdpi.com |

α-Glucosidase and α-Amylase:

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Several classes of benzothiazole derivatives have shown promise in this area. For instance, benzothiazole-linked hydroxypyrazolones have been synthesized and demonstrated potent inhibition of both α-amylase and α-glucosidase. nih.gov Thiazolidinone-based benzothiazole derivatives have also been identified as effective inhibitors of these enzymes, with some analogues showing better activity than the standard drug, acarbose. distantreader.orgnih.gov

| Compound Class | Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Thiazolidinone-based benzothiazole derivative 4 | α-amylase | 2.40 ± 0.70 μM | nih.gov |

| Thiazolidinone-based benzothiazole derivative 4 | α-glucosidase | 3.50 ± 0.70 μM | nih.gov |

| Thiazolidinone-based benzothiazole derivative 5 | α-amylase | 2.30 ± 0.05 μM | nih.gov |

| Thiazolidinone-based benzothiazole derivative 5 | α-glucosidase | 4.80 ± 0.10 μM | nih.gov |

| Thiazolidinone-based benzothiazole derivative 6 | α-amylase | 2.10 ± 0.70 μM | nih.gov |

| Thiazolidinone-based benzothiazole derivative 6 | α-glucosidase | 3.20 ± 0.70 μM | nih.gov |

Protoporphyrinogen Oxidase:

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophylls (B1240455) and hemes, making it a target for herbicides. researchgate.net Structurally novel 6-(pyridin-2-yl) benzothiazole derivatives have been designed as PPO inhibitors, exhibiting noteworthy inhibitory activity. nih.govsemanticscholar.org Furthermore, N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and their analogues have been synthesized and shown to have PPO inhibition activities. researchgate.net

| Compound Class | Enzyme | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| Pyridyl-benzothiazol derivative (rac)-7as | AtPPO | IC50 values ranging from 0.06 to 1.36 μM | nih.govsemanticscholar.org |

| N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-one derivative 2a | PPO | Ki = 0.0091 μM | researchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT, ERK)

While specific data for this compound is unavailable, related benzothiazole derivatives have been shown to modulate key intracellular signaling pathways involved in cell survival and proliferation.

Several studies have highlighted the ability of benzothiazole derivatives to inhibit the PI3K/AKT signaling pathway. One novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT pathway. nih.gov Another study reported the design and synthesis of benzothiazole derivatives as selective PI3Kβ inhibitors. mdpi.com The aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, and benzothiazole derivatives containing a pyridine (B92270) moiety have been investigated for their inhibitory effects on PI3Ks and mTORC1. rsc.org

In addition to the PI3K/AKT pathway, the ERK (extracellular signal-regulated kinase) pathway is another critical signaling cascade in cancer. A study on a novel benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), confirmed its ability to inhibit both AKT and ERK signaling pathways in A431 and A549 cancer cells. frontiersin.org

Cellular Response and Pathway Modulation

The cellular responses to benzothiazole and nitrobenzamide derivatives are primarily characterized by the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation and viability, particularly in cancer cells.

Induction of Apoptosis and Cell Cycle Perturbation

A significant body of research points to the pro-apoptotic and cell cycle-disrupting effects of benzothiazole and nitrobenzamide analogues.

Benzothiazole Derivatives:

Numerous benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain halogen- and amidino-substituted benzothiazoles led to a notable accumulation of cells in the G2/M phase and an increase in the subG0/G1 phase in HuT78 cells, indicative of apoptosis. mdpi.com Another novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov The compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) also exhibited apoptosis-promoting and cell cycle-arresting effects. frontiersin.org Furthermore, some 2-substituted benzothiazole derivatives have been shown to induce apoptosis in HepG2 cells. nih.gov The novel benzothiazole derivative PB11 was observed to induce classic apoptotic symptoms, including DNA fragmentation and nuclear condensation. nih.gov

Nitrobenzamide Derivatives:

Analogues containing a nitrobenzamide moiety have also been linked to the induction of cell death. A study on 4-iodo-3-nitrobenzamide (B1684207) demonstrated its ability to induce apoptosis in tumor cells. nih.gov This was correlated with the reduction of the nitro group to a nitroso intermediate within the tumor cells. nih.gov

Effects on Cell Proliferation and Viability

Consistent with their ability to induce apoptosis and perturb the cell cycle, benzothiazole and nitrobenzamide derivatives frequently exhibit anti-proliferative effects and reduce the viability of cancer cells.

Benzothiazole Derivatives:

A wide range of benzothiazole derivatives have demonstrated potent anti-proliferative activity. A library of phenylacetamide derivatives containing a benzothiazole nucleus induced a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. mdpi.com The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549, and H1299 cancer cells. frontiersin.org A novel synthesized benzothiazole derivative, YLT322, exhibited significant cell viability inhibition across a broad spectrum of human cancer cell lines. nih.gov Similarly, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been identified as potent anticancer agents, with one compound exhibiting IC50 values in the low micromolar range against various non-small cell lung cancer cell lines. nih.gov

| Compound/Derivative | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Phenylacetamide benzothiazole derivative 4l | Paraganglioma and Pancreatic Cancer | Marked viability reduction | Low micromolar | mdpi.com |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significant inhibition of proliferation | Not specified | frontiersin.org |

| YLT322 | 24 cancer cell lines | Significant cell viability inhibition | 0.39 µM to 7.70 µM | nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative 7h | A549, PC9, H1975 | Anti-cancer properties | 18.16, 8.11, and 3.5 μM, respectively | nih.gov |

Nitrobenzamide Derivatives:

Studies on nitrobenzamide derivatives have also reported effects on cell viability. For example, 4-iodo-3-nitrobenzamide was shown to be sufficient to kill tumor cells. nih.gov

Impact on Cellular Membrane Potential

Following a comprehensive review of publicly available scientific literature, no specific research data was found detailing the direct impact of This compound on cellular membrane potential. While the broader class of benzothiazole derivatives has been investigated for a variety of biological activities, including antimicrobial effects, specific studies elucidating the mechanism of action of this particular compound on the cell membrane are not present in the searched scientific databases.

Research into the molecular mechanisms of analogous benzothiazole compounds suggests that some derivatives may exert their biological effects through interaction with the cellular membrane. These interactions can potentially lead to a disruption of the membrane's integrity and a subsequent alteration of the cellular membrane potential. However, without specific experimental data for this compound, any discussion on its effect on membrane potential would be speculative.

Structure Activity Relationship Sar Investigations of N 1,3 Benzothiazol 5 Yl 3 Nitrobenzamide Derivatives

Influence of Substituents on the Benzothiazole (B30560) Ring on Biological Activity

Modifications to the benzothiazole ring system, both at the C-2 position and on the fused benzene (B151609) ring, are a key strategy for modulating the biological activity of these compounds. pcbiochemres.com

The C-2 position of the benzothiazole ring is a frequent target for chemical modification and has been shown to be a critical determinant of biological activity. mdpi.com While the parent compound in this article has a benzamide (B126) group attached at the C-5 position, a vast body of research on related analogues, such as 2-aminobenzothiazole (B30445) derivatives, underscores the significance of the C-2 substituent. For instance, in a series of benzothiazole-based Hsp90 C-terminal-domain inhibitors, various amines were introduced at the C-2 position, leading to compounds with potent antiproliferative activities. mdpi.com Similarly, studies on other benzothiazole series have shown that linking different heterocyclic or aromatic moieties at the C-2 position can impart significant antibacterial, anticancer, and anti-inflammatory properties. mdpi.comijper.org The introduction of bulky or electron-donating/withdrawing groups at this position can alter the molecule's steric and electronic profile, thereby affecting its interaction with biological targets.

Substitutions on the fused benzene portion of the benzothiazole nucleus (positions C-4, C-5, C-6, and C-7) are pivotal for fine-tuning biological activity. The parent compound, N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide, features its core linkage at the C-5 position. Research into 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors has provided specific insights into the impact of modifications at this very position. nih.gov

In one study, replacing a hydroxyl group at C-5 with a fluorine atom or an N-benzylacetamido group resulted in weaker enzyme inhibition. nih.gov Conversely, introducing secondary amine substituents, such as a benzylamino or a 3-methoxypropylamino group, maintained potent, low nanomolar inhibition of DNA gyrase. nih.gov This suggests that specific hydrogen bonding and steric profiles at the C-5 position are crucial for target engagement. nih.gov

Furthermore, substitution at the C-6 position has been shown to significantly influence antiproliferative activity. A study on benzothiazole-2-carboxamides found that introducing a nitro group at the C-6 position of the benzothiazole ring was a key feature in a series of compounds with antiproliferative and antioxidative potential. nih.gov For example, 3,4,5-trimethoxy-N-(6-nitrobenzothiazol-2-yl)benzamide demonstrated notable activity, highlighting the combined electronic effects of substituents on both the benzothiazole and benzamide rings. nih.gov

Table 1: Influence of C-5 Benzothiazole Substituents on DNA Gyrase Inhibition Data extracted from studies on 2-aminobenzothiazole analogues.

| Compound ID | C-5 Substituent | DNA Gyrase IC₅₀ (nM) |

| A | -OH | < 10 |

| B | -F | 40 |

| C | -NHC(O)CH₂Ph | 71 |

| D | -NHCH₂Ph | < 10 |

| E | -NH(CH₂)₃OCH₃ | < 10 |

Impact of Nitrobenzamide Moiety Modifications on Biological Activity

The nitrobenzamide portion of the molecule offers multiple avenues for modification, including the position of the nitro group and the introduction of other substituents on the phenyl ring. The nitro group itself is a significant functional group, known to act as both a pharmacophore and a potential toxicophore due to its strong electron-withdrawing nature and ability to participate in redox reactions. researchgate.netnih.gov

The position of the nitro group on the benzamide ring profoundly affects the molecule's geometry, electronic properties, and crystal packing, which in turn influences its biological activity. mdpi.com A detailed crystallographic and photophysical study on the closely related N-(benzo[d]thiazol-2-yl)-nitrobenzamide series demonstrated the distinct impact of ortho-, meta-, and para-nitro substitution. mdpi.com

Ortho-Nitro: The ortho-nitro substituent creates significant steric hindrance, forcing a distorted, non-planar geometry between the benzamide and benzothiazole ring systems. mdpi.com

Meta-Nitro: The meta-position, as seen in the parent compound of this article, allows for a more planar conformation compared to the ortho-isomer.

Para-Nitro: The para-nitro derivative tends to adopt a more planar conformation, which can facilitate different intermolecular interactions, such as π–π stacking. mdpi.com

These conformational differences are critical, as they dictate how the molecule can fit into the binding pocket of a biological target. In studies of other chemical classes like chalcones, the position of the nitro group was shown to be a key determinant for anti-inflammatory and vasorelaxant activities. mdpi.com For instance, some of the highest anti-inflammatory activity was observed when the nitro group was in the ortho position, whereas vasorelaxant activity was higher with a para-nitro group. mdpi.com Similarly, in a series of nitrobenzamide derivatives evaluated for anti-inflammatory effects, the number and orientation of nitro groups were critical for the inhibition of nitric oxide production. nih.gov

Adding other substituents to the nitrobenzamide phenyl ring can further modulate biological activity. In a study of benzothiazole-2-carboxamides with antiproliferative activity, various methoxy-substituted benzamides were evaluated. The results showed that the substitution pattern on the benzamide ring significantly impacted efficacy. nih.gov

Table 2: Antiproliferative Activity of Substituted N-(6-nitrobenzothiazol-2-yl)benzamides against HeLa Cells

| Benzamide Moiety Substituent(s) | Compound ID | IC₅₀ (µM) |

| 2-methoxy | 9 | > 100 |

| 2,4-dimethoxy | 10 | > 100 |

| 3,4,5-trimethoxy | 11 | 20.9 |

Importance of the Amide Linkage and its Conformational Flexibility

The amide linkage (-C(O)NH-) is a crucial structural element that connects the benzothiazole and nitrobenzamide moieties. Its conformational properties, including rigidity and flexibility, are vital for biological activity. japsonline.com The planarity of the amide bond is a key feature, but rotation can occur around the adjacent single bonds, defined by the dihedral angles between the amide plane and the two aromatic ring systems.

Computational studies on related N-(thiazol-2-yl) benzamide structures have shown that the molecule can adopt different stable conformations. scispace.comresearchgate.net The preferred conformation is often stabilized by weak non-covalent interactions, such as an attractive dipole-dipole interaction between the amide N-H and the thiazole (B1198619) nitrogen atom. researchgate.net Theoretical investigations of substituted benzamides reveal that the torsional angle between the carbonyl group and the phenyl ring can vary significantly depending on the substituents. nih.gov For instance, bulky ortho-substituents can force the amide group out of the plane of the phenyl ring. nih.gov

This conformational flexibility is not a liability but a necessity. It allows the molecule to adopt the specific three-dimensional shape required to bind effectively to a target protein's active or allosteric site. japsonline.commdpi.com The ability to form hydrogen bonds via the amide N-H and C=O groups is also a critical factor in ligand-receptor interactions, providing key anchoring points within a binding pocket. The interplay between the partial rigidity of the amide bond and the rotational freedom around its adjacent single bonds allows the two aromatic systems to orient themselves optimally for biological engagement.

Stereochemical Considerations in Ligand-Target Interactions

A detailed discussion on the stereochemical considerations in the ligand-target interactions of this compound derivatives is not possible at this time due to the absence of relevant research. The synthesis of chiral derivatives and the subsequent evaluation of their stereoisomers would be a necessary next step in the research and development of this compound class.

Such a hypothetical investigation would involve:

Design and Synthesis: Introducing chiral centers into the parent structure to create enantiomeric or diastereomeric pairs.

Chiral Resolution: Separating the resulting stereoisomers using techniques such as chiral chromatography.

Biological Evaluation: Independently assessing the biological activity and potency of each isolated stereoisomer against a specific biological target.

Computational Modeling: Employing molecular docking and other computational tools to model the interactions of each stereoisomer with the target's binding site, thereby providing a theoretical basis for any observed differences in activity.

Without such studies, any discussion of preferred stereoisomers or the specific three-dimensional interactions that would favor one isomer over another would be entirely speculative. The scientific community awaits further research to elucidate the potential role of stereochemistry in the biological activity of this family of benzothiazole derivatives.

Perspectives and Future Directions in N 1,3 Benzothiazol 5 Yl 3 Nitrobenzamide Research

Strategies for Optimization of Potency and Selectivity

The future development of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide as a potential therapeutic agent will heavily rely on optimizing its potency and selectivity towards specific biological targets. Initial screening may reveal a certain level of biological activity, but refinement of the molecular structure is often necessary to enhance its desired effects while minimizing off-target interactions.

A primary strategy involves systematic Structure-Activity Relationship (SAR) studies. This would entail the synthesis of a library of analogues by modifying key positions on the benzothiazole (B30560) and nitrobenzamide rings. For instance, the position and nature of substituents on the benzothiazole ring could be altered to explore their impact on activity. Similarly, the nitro group on the benzamide (B126) moiety could be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule, which can influence binding affinity.

Computational modeling and molecular docking studies will be instrumental in this optimization phase. By simulating the interaction of this compound and its analogues with the binding sites of potential protein targets, researchers can gain insights into the key molecular interactions driving its activity. This in silico approach can guide the rational design of more potent and selective compounds, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

Another avenue for optimization is the application of bioisosteric replacement. This strategy involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the nitro group, which can sometimes be associated with toxicity, might be replaced with other groups like a cyano or a sulfone group to assess the impact on both efficacy and safety.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzothiazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. This suggests that this compound could have a diverse pharmacological profile. A crucial future direction will be to elucidate its mechanism of action and identify its specific molecular targets.

Broad-based phenotypic screening against various cell lines, including cancer cells, bacteria, and fungi, can provide initial clues about its potential therapeutic applications. Benzothiazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com Therefore, evaluating this compound in these therapeutic areas would be a logical starting point.

Target identification studies will be essential to move beyond phenotypic observations. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to pinpoint the specific proteins that this compound interacts with. Identifying the molecular target(s) will not only provide a deeper understanding of its biological activity but also enable the development of more targeted and effective therapies.

Furthermore, given the structural similarities to compounds known to modulate protein aggregation, exploring its potential in neurodegenerative diseases could be a novel and fruitful area of investigation. nih.gov The presence of the nitrobenzamide moiety might confer unique properties that could be beneficial in targeting pathological protein assemblies.

Development of Advanced Synthetic Routes and Scalable Production

For any promising compound to transition from a laboratory curiosity to a viable therapeutic candidate, the development of efficient and scalable synthetic routes is paramount. Future research should focus on optimizing the synthesis of this compound to ensure high yields, purity, and cost-effectiveness.

Current synthetic methods for similar compounds often involve the coupling of a substituted aminobenzothiazole with a corresponding nitrobenzoyl chloride. mdpi.com While effective at a laboratory scale, these methods may need to be adapted for larger-scale production. This could involve exploring alternative coupling reagents, optimizing reaction conditions (temperature, solvent, and reaction time), and developing efficient purification techniques.

The principles of green chemistry should also be integrated into the synthetic strategy to minimize the environmental impact. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. The development of a robust and sustainable manufacturing process will be a critical step in the eventual translation of this compound into a clinical setting.

Integration of Multi-Omics Approaches for Deeper Understanding of Compound Action

To gain a comprehensive understanding of the cellular effects of this compound, future research should leverage multi-omics technologies. This systems biology approach can provide a global view of the changes that occur within a cell upon treatment with the compound.

Transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression, providing insights into the cellular pathways that are modulated by the compound. Proteomics can identify alterations in protein levels and post-translational modifications, offering a more direct link to cellular function. Metabolomics, the study of small molecule metabolites, can shed light on the metabolic reprogramming induced by the compound.

By integrating these different omics datasets, researchers can construct a detailed picture of the compound's mechanism of action and identify potential biomarkers of its activity. This holistic understanding is invaluable for predicting both on-target efficacy and potential off-target effects, thereby guiding further preclinical and clinical development.

Potential as Chemical Probes for Investigating Biological Systems

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable chemical probe for basic research. A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway.

To be an effective chemical probe, a compound should possess several key attributes, including high potency, selectivity, and cell permeability. Future research could focus on characterizing these properties for N-(1,-benzothiazol-5-yl)-3-nitrobenzamide and, if necessary, optimizing them through medicinal chemistry efforts. The development of such a probe could provide the scientific community with a powerful tool for biological discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.